Sodium Pyridine-3-sulfonate

Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Researchers developing aqueous zinc-ion batteries or pyridine-based APIs require a sulfonate intermediate with precise 3-pyridyl regiochemistry-generic substitution with 2-/4-isomers or benzenesulfonates fails to replicate critical performance. Sodium Pyridine-3-sulfonate (3-PSA) resolves this through its unique heteroaromatic nitrogen that enables distinct coordination, solvation modulation, and supramolecular assembly. • Battery electrolyte additive: Enables >3,450 cycles in Zn//Zn symmetric cells (50 mA cm⁻²) and >1,000 cycles in Zn//V₂O₅ pouch cells; outperforms sodium benzenesulfonate via pyridine-N-driven Zn(002) texture promotion. • Pharmaceutical intermediate: Achieves ~85% synthetic yield from 3-chloropyridine; supplied at ≥97% purity (HPLC) for reliable cost modeling and scale-up. • Crystal engineering: Forms rodlike cation-anion assemblies essential for linear supramolecular motifs-unlike bent L-shaped 2-/4-isomer packing.

Molecular Formula C5H5NNaO3S
Molecular Weight 182.16 g/mol
CAS No. 15521-77-4
Cat. No. B097991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Pyridine-3-sulfonate
CAS15521-77-4
Molecular FormulaC5H5NNaO3S
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)O.[Na]
InChIInChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);
InChIKeyHZGXRCZOUUZHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Pyridine-3-sulfonate Overview


Sodium Pyridine-3-sulfonate (CAS 15521-77-4), also known as sodium 3-pyridinesulfonate or pyridine-3-sulfonic acid sodium salt, is a heteroaromatic sulfonate with the molecular formula C5H4NNaO3S and a molecular weight of 181.15 g/mol [1]. It is a white to almost white crystalline powder that is freely soluble in water and is typically stored under inert gas at room temperature due to its hygroscopic nature [2]. A typical commercial synthesis involves reacting 3-chloropyridine with sodium sulfite in the presence of an acid catalyst, achieving yields of approximately 85% [3]. The compound is employed as a versatile intermediate in pharmaceutical synthesis, a ligand in coordination chemistry, and as a functional additive in electrochemistry and materials science.

1
Designed for applications requiring 3-pyridine sulfonate architecture; distinct from 2- and 4-isomers in supramolecular assembly and interfacial chemistry.
2
Supports electrolyte additive research for aqueous zinc-ion batteries, leveraging pyridine nitrogen for solvation modulation and Zn deposition texture.
3
Serves as a pharmaceutical intermediate with documented synthetic yield (~85%) and commercial purity >97.0% (HPLC), aiding process feasibility and supplier qualification.

Isomer-Specific Properties of Sodium Pyridine-3-sulfonate


Although Sodium Pyridine-3-sulfonate may appear superficially interchangeable with its 2- or 4-pyridylsulfonate isomers or simple benzenesulfonate analogs, critical performance differences preclude generic substitution in advanced applications. The 3-position of the sulfonate group directs specific intermolecular hydrogen-bonding geometries and supramolecular assembly behaviors that are not replicated by other isomers. For instance, (C12H25NH3+)(3-pyridinesulfonate) forms rodlike cation-anion assemblies, whereas the 2- and 4-isomers adopt largely bent L-shaped conformations [1]. Furthermore, in aqueous battery electrolyte applications, the unique nitrogen heteroatom in the 3-pyridinesulfonate structure provides additional Lewis basic sites for interaction with the electrode interface, enabling functionalities absent in purely aromatic sulfonates like sodium benzenesulfonate (SBS) [2]. Therefore, selecting a substitute without the specific 3-pyridyl substitution pattern risks altering or eliminating the desired material properties, functional performance, or synthetic utility.

Isomer 2- or 4-pyridinesulfonate isomers adopt bent L-shaped assemblies, whereas the 3-isomer forms rodlike structures; substitution may alter crystal packing and dielectric properties.
Function Non-heteroaromatic sulfonates (e.g., sodium benzenesulfonate) lack the pyridine nitrogen Lewis basic site, removing the ability to modulate solvation or coordinate metal ions.
Material Replacing with simple aromatic sulfonates may eliminate the nitrogen-directed interfacial chemistry critical for battery electrolyte stability and supramolecular design.

Quantitative Evidence for Sodium Pyridine-3-sulfonate


Aqueous Zinc-Ion Battery Cycling Stability

In a direct comparative study of electrolyte additives for aqueous zinc-ion batteries (AZIBs), Sodium Pyridine-3-sulfonate (3-PSA) demonstrated significantly enhanced cycling stability compared to sodium benzenesulfonate (SBS) and sodium 1-hexanesulfonate (SHS). The enhanced performance is attributed to the pyridine nitrogen in 3-PSA, which modulates the solvation structure and promotes a Zn(002)-textured deposition while suppressing water-related side reactions [1]. This mechanism is absent in the non-heteroaromatic SBS and SHS additives [1].

Zn//Zn symmetric cell cycling
Head-to-head
Over 3450 cycles at 50 mA cm⁻², 5 mAh cm⁻²
Reported enhanced cycling stability vs non-heteroaromatic sulfonates (SBS, SHS) under test conditions.
Mechanism attributed to pyridine nitrogen-modulated solvation and Zn(002) texture; verify with your cell configuration.
Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Extended Cycling in Zn//V2O5 Pouch Cells

In a direct comparative study, Zn//V2O5 full pouch cells incorporating Sodium Pyridine-3-sulfonate (3-PSA) as an electrolyte additive demonstrated enhanced stability over 1000 cycles. This performance is attributed to the additive's ability to mediate the zinc anode-electrolyte interface, promoting uniform zinc deposition and extending battery life even under high current densities [1]. The study highlighted that the pyridine nitrogen in 3-PSA was critical for inducing a gradient solid electrolyte interphase (SEI) and altering the electrolyte solvation structure, mechanisms that are not available to non-heteroaromatic sulfonates like SBS and SHS [1].

Zn//V₂O₅ pouch cell stability
Head-to-head
Enhanced stability over 1000 cycles in full-cell configuration
Supports practical durability in full-cell Zn//V₂O₅ pouch cells under reported conditions.
Inferior stability observed for SBS and SHS; performance advantage linked to pyridine nitrogen.
Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Supramolecular Assembly: Rodlike vs. L-Shaped

In a systematic study of the solid-state conformations of dodecylammonium pyridinesulfonate salts, the 3-pyridinesulfonate isomer (target compound) formed rodlike cation-anion assemblies, while the 2- and 4-pyridinesulfonate isomers adopted largely bent L-shaped conformations [1]. This isomer-specific packing behavior is driven by the distinct hydrogen-bonding geometries dictated by the position of the sulfonate group on the pyridine ring, leading to different supramolecular architectures and consequently divergent material properties such as phase-transition behavior and dielectric response [1].

Solid-state assembly conformation
Head-to-head
3-isomer: rodlike assembly; 2- and 4-isomers: bent L-shaped
Isomer-specific packing geometry directs phase behavior and dielectric response.
Based on (C₁₂H₂₅NH₃⁺)(pyridinesulfonate) crystal structures.
Crystal Engineering Supramolecular Chemistry Materials Science

Synthesis Yield and Purity Benchmarks

A common industrial synthesis of Sodium Pyridine-3-sulfonate proceeds via the reaction of 3-chloropyridine with sodium sulfite in the presence of an acid catalyst, achieving yields of approximately 85% [1]. Commercial suppliers such as TCI America offer this compound with a guaranteed purity of >97.0% as determined by both HPLC and nonaqueous titration [2]. These specifications provide a verifiable benchmark for procurement, enabling users to assess supplier quality and process efficiency against documented industry baselines.

Synthesis yield & purity
Class-level
Yield ~85%; commercial purity >97.0% (HPLC, titration)
Benchmarks for process cost modeling and supplier quality assessment.
Data from industrial synthesis route and TCI specification; verify with your supplier.
Organic Synthesis Process Chemistry Procurement Specifications

High-Value Applications of Sodium Pyridine-3-sulfonate


Electrolyte Additive for Zinc-Ion Batteries

Sodium Pyridine-3-sulfonate (3-PSA) is a superior electrolyte additive for aqueous zinc-ion batteries (AZIBs) where long cycle life and stable zinc deposition are critical. Direct comparative evidence shows that 3-PSA enables over 3450 cycles in Zn//Zn symmetric cells at 50 mA cm⁻² and 5 mAh cm⁻², and enhanced stability over 1000 cycles in Zn//V2O5 pouch cells [1]. Its performance advantage over non-heteroaromatic sulfonates like sodium benzenesulfonate (SBS) is attributed to the pyridine nitrogen, which modulates solvation and promotes a protective Zn(002) texture [1]. This scenario is directly supported by head-to-head comparative data, making 3-PSA a strategically defensible selection for battery researchers and developers aiming to improve the durability of next-generation energy storage systems.

Rodlike Ionic Assemblies in Crystal Engineering

In the design of functional organic crystals, liquid crystals, or dielectric materials, the specific supramolecular architecture of ionic assemblies is paramount. Direct structural evidence shows that the 3-pyridinesulfonate isomer forms rodlike cation-anion assemblies, whereas the 2- and 4-isomers adopt largely bent L-shaped conformations [2]. This distinct rodlike packing influences phase-transition behaviors and dielectric properties, making Sodium Pyridine-3-sulfonate the mandatory choice when a linear, extended supramolecular motif is required. Researchers in crystal engineering and materials chemistry should select this compound over its isomers to achieve the desired packing arrangement and associated functional properties.

Pharmaceutical Intermediate Synthesis

Sodium Pyridine-3-sulfonate serves as a versatile intermediate for synthesizing pyridine-based pharmaceutical agents [3]. Procurement and process development are supported by quantifiable benchmarks: a typical synthetic yield of approximately 85% from 3-chloropyridine and sodium sulfite [3], and commercial availability at >97.0% purity (HPLC) [4]. These data allow process chemists to conduct accurate cost modeling, set realistic yield targets for scale-up, and establish quality specifications for incoming materials. This scenario is directly derived from the documented synthetic efficiency and purity benchmarks, providing tangible value for pharmaceutical research and manufacturing teams.

Ligand for Metal Complexation and Catalysis

The pyridine nitrogen in Sodium Pyridine-3-sulfonate provides an additional Lewis basic coordination site that is absent in simpler benzenesulfonate ligands [1]. This structural feature enables the formation of unique metal complexes with potential applications in homogeneous catalysis and materials chemistry. While the battery study demonstrates the functional impact of this nitrogen in an electrochemical context, the underlying chemical principle—that the heteroaromatic nitrogen enables distinct interfacial and coordination chemistry—extends to broader applications in catalysis and coordination chemistry. Researchers seeking a sulfonate ligand with additional nitrogen-based coordination capabilities should select Sodium Pyridine-3-sulfonate over purely aromatic sulfonate alternatives.

Application
Selection Property
Validation Focus
Aqueous zinc-ion battery electrolyte additive
Pyridine nitrogen solvation modulation capability
Zn deposition texture and long-term cycling stability
Rodlike supramolecular assembly in crystal engineering
3-position sulfonate packing geometry
XRD conformation analysis and phase-transition behavior
Pharmaceutical intermediate synthesis
Established synthetic yield and purity benchmarks
Process feasibility and supplier quality qualification
Ligand for metal complexation and catalysis
Heteroaromatic nitrogen additional coordination site
Complexation behavior and catalytic performance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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